molecular formula C9H17NO4 B8201681 Valiloxibic acid CAS No. 238401-16-6

Valiloxibic acid

Cat. No.: B8201681
CAS No.: 238401-16-6
M. Wt: 203.24 g/mol
InChI Key: RMGPNQKZEPTAOC-QMMMGPOBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Valiloxibic acid can be synthesized through esterification of L-valine with 4-hydroxybutanoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: The process would likely include steps for purification and quality control to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions: Valiloxibic acid undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond in this compound can be hydrolyzed to yield L-valine and 4-hydroxybutanoic acid.

    Oxidation and Reduction:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Valiloxibic acid has several applications in scientific research, including:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its role as a prodrug of GHB, which has implications in neurotransmission and psychoactive effects.

    Medicine: Research into potential therapeutic uses of GHB and its prodrugs for conditions such as narcolepsy and alcohol dependence.

    Industry: Utilized in the development of new chemical processes and drug formulations

Mechanism of Action

Valiloxibic acid acts as a prodrug for GHB. Upon administration, it is hydrolyzed to release GHB, which then exerts its effects by binding to the GHB receptor and acting as a weak agonist at the GABAB receptor. This interaction modulates neurotransmission and produces psychoactive effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its structure as an ester of L-valine and 4-hydroxybutanoic acid, which allows it to serve as a prodrug for GHB. This structural feature provides a controlled release mechanism for GHB, potentially offering advantages in research and therapeutic applications .

Biological Activity

Valiloxibic acid, a compound with the chemical formula C9H17NO4, is primarily recognized as a prodrug for gamma-hydroxybutyric acid (GHB). Upon administration, it is hydrolyzed to release GHB, which interacts with GHB receptors and exerts various biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound functions as a prodrug for GHB. The hydrolysis of this compound in the body leads to the release of GHB, a compound known for its psychoactive properties. GHB acts as a weak agonist at the GABAB receptor and modulates neurotransmission, influencing various central nervous system activities. This mechanism is critical in understanding its potential therapeutic applications in conditions such as narcolepsy and alcohol dependence .

Biological Activities

This compound has been investigated for several biological activities:

  • Neuroprotective Effects : Research indicates that this compound may protect dopaminergic neurons from oxidative stress and inflammation, which are significant factors in neurodegenerative diseases like Parkinson's .
  • Anti-Cancer Properties : this compound has shown promise in inhibiting cancer cell proliferation, particularly in liver cancer models. It appears to induce apoptosis and inhibit tumor growth through its action as a histone deacetylase (HDAC) inhibitor .
  • Metabolic Effects : The compound may also exhibit anti-diabetic and antihypertensive effects, contributing to metabolic health .

Case Study 1: Neuroprotection in Parkinson's Disease

A study demonstrated that this compound could mitigate rotenone-induced neurotoxicity in dopaminergic neurons. The treatment reduced pro-inflammatory cytokines and oxidative stress markers while enhancing antioxidant enzyme levels. This suggests that this compound has potential as a neuroprotective agent in Parkinson's disease .

Case Study 2: Anticancer Efficacy in Hepatocellular Carcinoma

In preclinical trials using orthotopic xenograft mouse models, this compound was found to significantly reduce tumor burden in liver cancer. The compound inhibited colony formation and migration of liver cancer cells while promoting apoptosis through HDAC inhibition. These findings highlight its potential as a novel chemotherapeutic agent .

Comparative Data Table

Biological ActivityMechanism of ActionEvidence Level
NeuroprotectionReduces oxidative stress; anti-inflammatoryIn vitro and animal studies
AnticancerInduces apoptosis; inhibits HDACPreclinical trials
Anti-diabeticImproves metabolic parametersEmerging evidence
AntihypertensiveModulates blood pressurePreliminary studies

Properties

IUPAC Name

4-[(2S)-2-amino-3-methylbutanoyl]oxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-6(2)8(10)9(13)14-5-3-4-7(11)12/h6,8H,3-5,10H2,1-2H3,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGPNQKZEPTAOC-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCCCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238401-16-6
Record name Valiloxybate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238401166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valiloxybate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16937
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VALILOXYBATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B8NWP8K91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.